molecular formula C22H23BrN2OS2 B12702519 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide CAS No. 84434-66-2

2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide

Cat. No.: B12702519
CAS No.: 84434-66-2
M. Wt: 475.5 g/mol
InChI Key: HENRQSDRRJLACL-UHFFFAOYSA-M
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Description

2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a conjugated system. It is often used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

84434-66-2

Molecular Formula

C22H23BrN2OS2

Molecular Weight

475.5 g/mol

IUPAC Name

2-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;bromide

InChI

InChI=1S/C22H23N2OS2.BrH/c1-3-23-17-8-4-6-10-19(17)26-21(23)14-16(2)15-22-24(12-13-25)18-9-5-7-11-20(18)27-22;/h4-11,14-15,25H,3,12-13H2,1-2H3;1H/q+1;/p-1

InChI Key

HENRQSDRRJLACL-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCO)/C.[Br-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCO)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide typically involves the condensation of 3-ethylbenzothiazolium bromide with an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazolium compounds, including the target compound, exhibit significant antimicrobial properties. A study highlighted that quaternized benzothiazolium salts are particularly active against various microbial strains. These compounds have potential applications in developing new antimicrobial agents for pharmaceutical and agricultural use .

Luminescent Sensing

The functionalization of materials with benzothiazolium salts has led to advancements in luminescent sensing technologies. For instance, a composite material incorporating benzothiazolium bromide was utilized for detecting cyanide ions in aqueous solutions. The compound demonstrated a low detection limit (1.08 × 10⁻⁶ M), making it suitable for environmental monitoring of pollutants .

Drug Development

Benzothiazolium compounds have been explored for their potential as therapeutic agents. Their structure allows for interactions with biological molecules, opening avenues in drug development and molecular biology. Studies have shown their efficacy as anti-cancer and anti-parasitic agents, indicating a promising role in treating various diseases .

Data Tables

Application Area Description References
Antimicrobial ActivityEffective against various microbial strains; potential for disinfectants
Luminescent SensingDetects cyanide ions with high sensitivity; applicable in environmental studies
Drug DevelopmentPotential anti-cancer and anti-parasitic properties

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzothiazolium salts demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as a new class of antimicrobial agents.

Case Study 2: Environmental Sensing

In a recent application, a benzothiazolium-functionalized metal-organic framework was developed for the selective detection of cyanide ions in drinking water. The framework exhibited significant changes in luminescence upon interaction with cyanide, providing a rapid and sensitive method for environmental monitoring.

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium iodide
  • 3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium p-toluenesulphonate

Uniqueness

Compared to similar compounds, 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide is unique due to its specific structural features and chemical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Biological Activity

The compound 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide , a derivative of benzothiazole, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies detailing its synthesis, biological mechanisms, and applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole backbone substituted with ethyl and hydroxyethyl groups. Its synthesis typically involves multi-step organic reactions that lead to the formation of the benzothiazolium salt. The synthetic routes often include the formation of the benzothiazole ring followed by the introduction of functional groups through electrophilic substitution reactions.

Biological Activity Overview

Research indicates that compounds within the benzothiazole family exhibit a range of biological activities:

  • Antimicrobial Properties : Benzothiazolium salts have been shown to possess significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticancer Effects : Several derivatives have been evaluated for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
AnthelminticDemonstrated effectiveness against helminths

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • DNA Interaction : Some studies suggest that benzothiazolium salts can intercalate into DNA, disrupting replication processes in cancer cells.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell proliferation and survival, particularly in cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiazolium derivatives demonstrated that compounds similar to 2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 15 µg/mL, indicating strong antimicrobial potential .
  • Cancer Cell Line Studies : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms .

Safety and Toxicity

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low cytotoxicity towards normal human cells compared to cancerous cells. However, further research is necessary to fully understand its safety profile and potential side effects in vivo .

Q & A

Q. What theoretical frameworks guide the design of novel analogs?

  • Methodology :
  • Frontier Molecular Orbital (FMO) theory : Prioritize substitutions that modulate HOMO-LUMO gaps for tailored redox activity .
  • Hammett correlations : Relate substituent electronic effects (σ\sigma values) to reaction rates or biological potency .

Q. Tables for Key Data

Parameter Typical Range Reference
Reaction yield (reflux)51–53% (similar benzothiazoles)
1^1H NMR chemical shifts1.2–1.4 ppm (ethyl), 3.6–4.2 ppm (hydroxyethyl)
HRMS accuracy±5 ppm
Optimal recrystallization solventEthanol-water (3:1 v/v)

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